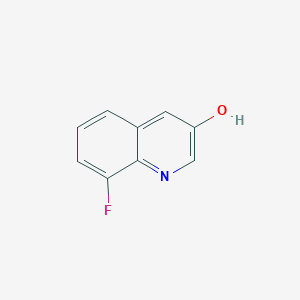

8-Fluoroquinolin-3-ol

Übersicht

Beschreibung

8-Fluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 8th position and a hydroxyl group at the 3rd position on the quinoline ring. The molecular formula of this compound is C9H6FNO . Fluorinated quinolines, including this compound, are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroquinolin-3-ol can be achieved through various synthetic routes. One common method involves the fluorination of quinoline derivatives. For instance, the replacement of the diaza group with a fluoride ion is a widely used approach in heterocyclic chemistry . Another method involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

8-Fluoroquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

8-Fluoroquinolin-3-ol has been studied for its potential in various therapeutic areas, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized based on this scaffold have shown effectiveness against a range of bacterial and fungal strains. A study highlighted the synthesis of several 4-quinolinyl substituted derivatives, which were evaluated for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited moderate to good activity, with some outperforming standard drugs like Ampicillin and Griseofulvin in specific tests .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research involving molecular docking studies has shown that this compound derivatives can interact effectively with key enzymes involved in cancer cell proliferation. For example, derivatives designed to inhibit Aurora A kinase demonstrated significant selectivity and potency, suggesting a promising avenue for cancer therapeutics . In vitro assays indicated that these compounds could induce apoptosis in cancer cell lines, further supporting their potential as anticancer agents.

Chemical Synthesis and Material Science

This compound serves as a valuable building block in the synthesis of various chemical entities. Its unique fluorine substitution enhances the biological activity and stability of the resulting compounds.

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of new quinoline-based derivatives with improved pharmacological profiles. For instance, microwave-assisted synthesis techniques have been employed to create functionalized tetrahydroquinoline derivatives from this compound, showcasing its versatility as a synthetic precursor .

Analytical Applications

In addition to its biological applications, this compound is recognized for its analytical capabilities.

Chelating Agent

This compound can act as an effective chelating agent for metal ions, which is crucial in analytical chemistry for trace metal detection. Its ability to form stable complexes with various metal ions allows for the determination of metal content in different samples .

Table 1: Antimicrobial Activity of 8-Fluoroquinolin Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison Standard |

|---|---|---|---|

| 3a | E. coli | 15 | Ampicillin |

| 3b | S. aureus | 18 | Chloramphenicol |

| 3c | A. niger | 20 | Griseofulvin |

Note: Data represents average results from multiple trials.

Table 2: Anticancer Activity of Aurora A Kinase Inhibitors Derived from this compound

| Compound | IC50 (µM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|

| 6e | 168.78 | MCF-7 | Apoptosis induction via G1 arrest |

| 6b | 210.50 | HeLa | Inhibition of cell proliferation |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Wirkmechanismus

The mechanism of action of 8-Fluoroquinolin-3-ol involves its interaction with specific molecular targets and pathways. Fluorinated quinolines, including this compound, are known to inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes such as DNA gyrase and topoisomerase IV . This inhibition leads to the disruption of DNA replication and cell division, resulting in cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 8-Fluoroquinolin-3-ol include other fluorinated quinolines such as:

- 5,6,8-Trifluoroquinoline

- 6-Trifluoromethyl-5,7,8-trifluoroquinoline

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 8th position and the hydroxyl group at the 3rd position on the quinoline ring contribute to its unique reactivity and potential biological activities .

Biologische Aktivität

8-Fluoroquinolin-3-ol is a fluorinated derivative of quinoline, notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C9H6FNO

- Molecular Weight: Approximately 163.15 g/mol

The compound features a hydroxyl group (-OH) at the 3-position and a fluorine atom at the 8-position of the quinoline ring, which contributes to its unique reactivity and biological properties.

The primary mechanism of action for this compound involves its interaction with bacterial enzymes, particularly DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, this compound inhibits DNA synthesis, leading to bacterial cell death .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The compound's efficacy can vary based on dosage:

| Dosage (mg/mL) | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 0.5 | 22 | Staphylococcus aureus |

| 1.0 | 25 | Klebsiella pneumoniae |

| 2.0 | 20 | Escherichia coli |

In laboratory studies, lower doses effectively inhibit bacterial growth without causing significant toxicity to host cells .

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been documented, with specific focus on its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

These findings indicate that the compound could serve as a lead structure for developing new anticancer agents .

Study on Antimicrobial Efficacy

A study conducted by researchers at MDPI investigated various derivatives of quinoline, including this compound. The results demonstrated that this compound exhibited higher antibacterial activity compared to other structurally similar compounds. The study highlighted that modifications in the quinoline structure can significantly influence biological activity.

Research on Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of fluorinated quinolines, including this compound. They found that these compounds showed promising anticancer activity against multiple cancer cell lines, suggesting that further development could lead to effective therapeutic agents .

Eigenschaften

IUPAC Name |

8-fluoroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUQMRPFJUOMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.